Fenbufen - 36330-85-5

Fenbufen

Catalog Number: EVT-268379
CAS Number: 36330-85-5
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fenbufen, chemically known as γ-oxo(1,1'-biphenyl)-4-butanoic acid, is a non-steroidal compound studied extensively for its anti-inflammatory, analgesic, and antipyretic properties. [] While primarily known for its pharmaceutical applications, fenbufen also serves as a valuable tool in various scientific research areas, including biochemistry, immunology, and cell biology.

γ-Hydroxy(1,1'-biphenyl)-4-butanoic acid

  • Compound Description: This compound is a major metabolite of Fenbufen in humans and several animal species. [, ] It is formed by the reduction of the ketone group in Fenbufen to a hydroxyl group. []
  • Relevance: As a direct metabolite of Fenbufen, γ-Hydroxy(1,1'-biphenyl)-4-butanoic acid likely contributes to its pharmacological activity. It is unclear whether this metabolite possesses inherent anti-inflammatory activity or acts as a prodrug for further metabolism to (1,1'-biphenyl)-4-acetic acid, the other main active metabolite. [] The presence of this metabolite in various species highlights the importance of considering metabolic profiles when evaluating Fenbufen's effects. [, ]

(1,1'-Biphenyl)-4-acetic acid (4-Biphenylacetic acid, BPAA)

  • Compound Description: This compound is a major metabolite of Fenbufen in several animal species and humans. [, ] It is formed by the oxidation of γ-Hydroxy(1,1'-biphenyl)-4-butanoic acid. [] (1,1'-Biphenyl)-4-acetic acid is a potent inhibitor of prostaglandin (PG) synthesis both in vitro and in vivo. []
  • Relevance: Considered the primary active metabolite responsible for Fenbufen's anti-inflammatory action. [] This suggests that Fenbufen acts as a prodrug, metabolized to (1,1'-Biphenyl)-4-acetic acid to exert its therapeutic effect. The fact that only (1,1'-Biphenyl)-4-acetic acid displayed pharmacological activities when applied locally further strengthens this notion. []

4'-Hydroxy(1,1'-biphenyl)-4-acetic acid

  • Compound Description: A metabolite of Fenbufen identified in the urine of rats. [] It is formed through hydroxylation of (1,1'-Biphenyl)-4-acetic acid. []
  • Relevance: This metabolite, found in rat urine, suggests species-specific metabolic pathways for Fenbufen. [] Its presence highlights the importance of understanding how different species metabolize Fenbufen, as this can influence its efficacy and safety profile.

β,γ-Dihydroxy(1,1'-biphenyl)-4-butanoic acid

  • Compound Description: A metabolite of Fenbufen identified in the plasma of dogs. [] It is formed by the addition of a hydroxyl group to the β-carbon of γ-Hydroxy(1,1'-biphenyl)-4-butanoic acid. []
  • Relevance: Similar to 4'-Hydroxy(1,1'-biphenyl)-4-acetic acid, the identification of β,γ-Dihydroxy(1,1'-biphenyl)-4-butanoic acid in dog plasma further emphasizes the potential for species-specific metabolism of Fenbufen. [] This finding underscores the need for comprehensive metabolic studies across different species to fully understand the drug's disposition.

γ,4'-Dihydroxy(1,1'-biphenyl)-4-butanoic acid

  • Compound Description: A metabolite of Fenbufen identified in the urine of several animal species. [] It results from hydroxylation at both the 4' position of the biphenyl ring and the γ-carbon of the butanoic acid side chain. []
  • Relevance: This metabolite highlights the diverse metabolic pathways of Fenbufen in different species. [] Although its specific pharmacological activity is unknown, its presence in urine contributes to understanding the overall elimination profile of Fenbufen.
  • Compound Description: A salt formed by combining Fenbufen with the amino acid lysine. [] This salt exhibits improved solubility compared to Fenbufen. [] Studies investigated its analgesic and anti-inflammatory effects. []
  • Relevance: Fenbufen lysine tackles the issue of Fenbufen's poor solubility, a common problem with this compound. [, ] Enhanced solubility can potentially improve bioavailability and therapeutic efficacy. Further research on its pharmacological activities is needed to determine its potential as a suitable alternative to Fenbufen.

Fenbufen Amide Analogs

  • Compound Description: A series of synthetic compounds derived from Fenbufen by converting the carboxylic acid group to an amide. [, ] Different analogs have varying lengths of alkyl chains attached to the amide nitrogen. Octyl fenbufen amide showed the most potent cytotoxic effects in vitro. [, ]
  • Relevance: These analogs explore the structure-activity relationship of Fenbufen by modifying a key functional group. [, ] The observed cytotoxic effects, particularly of the octyl analog, suggest potential applications in antitumor therapy, a property not extensively investigated with Fenbufen itself.

Fenbufenoyl phosphatidylcholine

  • Compound Description: A xenobiotic phospholipid synthesized by 3T3-L1 adipocytes (fat cells) when incubated with Fenbufen. [] It is formed by the esterification of Fenbufen to phosphatidylcholine. []
  • Relevance: This compound sheds light on the unexpected metabolic fate of Fenbufen in adipocytes. [] The incorporation of Fenbufen into lipids and their subsequent release upon hormonal stimulation raise intriguing questions about potential long-term storage and mobilization of the drug and its metabolites within the body.

Monofenbufenoylglycerol

  • Compound Description: A metabolite of Fenbufen identified in the chase medium of 3T3-L1 adipocytes previously incubated with Fenbufen. [] It is a monoacylglycerol containing Fenbufen esterified to the glycerol backbone. [] This metabolite serves as a substrate for monoacylglycerol acyltransferase, an enzyme involved in lipid metabolism. []
  • Relevance: This finding further supports the involvement of Fenbufen in lipid metabolism within adipocytes. [] The secretion of Monofenbufenoylglycerol, along with other Fenbufen-containing lipids, indicates a potential route of elimination and may have implications for the drug's distribution and pharmacokinetic profile.
Overview

Fenbufen is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for the treatment of pain and inflammation associated with rheumatic conditions and other musculoskeletal disorders. It belongs to the class of drugs known as phenylalkanoic acids, which are characterized by their ability to inhibit cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins that mediate inflammation and pain .

Source and Classification

Fenbufen is derived from the phenylbutyric acid structure, and it is classified under the category of nonsteroidal anti-inflammatory drugs. It is often utilized in clinical settings for its analgesic and anti-inflammatory properties, making it effective in managing conditions such as arthritis, muscle pain, and post-operative discomfort .

Synthesis Analysis

Methods and Technical Details

The synthesis of fenbufen involves several chemical reactions that typically include the formation of amide bonds between various carboxylic acid derivatives and amines. Recent studies have reported various methods for synthesizing fenbufen analogs, including:

  • Standard Coupling Reactions: The synthesis often employs coupling agents like HBTU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) under conditions that facilitate the formation of amide bonds. For instance, one method describes the reaction of fenbufen with a corresponding carboxylic acid in the presence of a base such as diisopropylethylamine in dimethylformamide .
  • Chromatographic Purification: Following synthesis, products are typically purified using silica gel chromatography. This step ensures the removal of unreacted starting materials and by-products, yielding high-purity fenbufen analogs .
Molecular Structure Analysis

Structure and Data

Fenbufen has a complex molecular structure characterized by its biphenyl moiety and an amide functional group. The molecular formula for fenbufen is C20H23NO2C_{20}H_{23}NO_2, with a molecular weight of approximately 309.41 g/mol. The structural representation includes:

  • Biphenyl Group: Contributing to its lipophilicity and biological activity.
  • Amide Linkage: Essential for its pharmacological effects.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to confirm the identity and purity of synthesized fenbufen derivatives .

Chemical Reactions Analysis

Reactions and Technical Details

Fenbufen undergoes various chemical reactions that are critical for its synthesis and modification:

  • Formation of Amides: The primary reaction involves coupling carboxylic acids with amines to form amide bonds. This reaction is facilitated by activating agents like HBTU or DCC (dicyclohexylcarbodiimide) .
  • Deprotection Steps: In some synthetic routes, protecting groups may be used to shield reactive sites during multi-step syntheses, which are later removed to yield the final product.

These reactions are typically monitored using thin-layer chromatography (TLC) to ensure completion before purification steps.

Mechanism of Action

Process and Data

Fenbufen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, fenbufen reduces the production of prostaglandins, which are mediators of inflammation and pain. The mechanism can be summarized as follows:

  1. Inhibition of Cyclooxygenase: Fenbufen binds to the active site of cyclooxygenase enzymes.
  2. Reduction in Prostaglandin Synthesis: This inhibition leads to decreased levels of prostaglandins in tissues.
  3. Alleviation of Pain and Inflammation: The reduction in prostaglandins results in decreased sensitivity to pain stimuli and reduced inflammatory responses .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fenbufen exhibits several notable physical and chemical properties:

  • Solubility: Fenbufen is moderately soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
  • Melting Point: The melting point is reported to be around 120-123 °C.
  • Stability: Fenbufen is stable under normal storage conditions but may degrade when exposed to extreme pH or temperature variations.

These properties influence its formulation in pharmaceutical applications .

Applications

Scientific Uses

Fenbufen has several applications in both clinical settings and research:

  • Clinical Applications: It is primarily used for managing pain associated with inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders.
  • Research Applications: Fenbufen analogs are often synthesized for experimental purposes to evaluate their anti-inflammatory efficacy through various biological assays, including cell viability assays and nitric oxide production measurements .
Introduction to Fenbufen in Contemporary Pharmacological Research

Fenbufen (4-(4-biphenylyl)-4-oxobutanoic acid) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid derivatives class [2] [6]. Characterized by its unique prodrug design, fenbufen undergoes hepatic biotransformation into the active metabolite biphenylacetic acid, which mediates its primary therapeutic effects through cyclooxygenase (COX) inhibition [4] [7]. Unlike many traditional NSAIDs, fenbufen's extended plasma half-life of approximately 10-17 hours supported twice-daily dosing regimens in clinical practice [1] [4]. Historically utilized for inflammatory conditions including osteoarthritis, rheumatoid arthritis, and acute musculoskeletal pain, its contemporary research significance lies in its chemical structure serving as a template for novel formulations and molecular salts aimed at overcoming solubility limitations of other therapeutic agents [8] [10]. Despite market withdrawals in several developed nations due to hepatotoxicity concerns, ongoing research explores its biochemical properties and potential repurposing [6] [10].

Historical Development and Regulatory Status of Fenbufen

Fenbufen was developed in the 1970s by American Cyanamid's Lederle Laboratories as part of a search for novel anti-inflammatory agents with improved tolerability profiles compared to existing NSAIDs like indomethacin and phenylbutazone [4] [5]. Early pharmacological evaluations demonstrated its efficacy across animal models of inflammation and pain [7]. Initial clinical trials during the late 1970s established therapeutic equivalence to aspirin (3-4g/day) and indomethacin (75-100mg/day) in managing rheumatoid arthritis and osteoarthritis at daily doses of 600-1000mg [4]. Regulatory approvals followed in several European countries, Israel, South Africa, and Thailand under brand names including Lederfen, Cinopal, and Reugast [2] [6].

However, emerging reports of hepatotoxicity led to its withdrawal from key markets (e.g., UK) by 2010 [6]. The withdrawal reflected evolving regulatory scrutiny on NSAID safety profiles rather than efficacy concerns alone. Presently, fenbufen maintains limited availability in specific regions like Taiwan and Thailand but is absent from major pharmacopeias (e.g., US, EU, Japan) [5] [6]. This geographically restricted regulatory status underscores the compound's transition from a broadly marketed NSAID to a chemically interesting entity with ongoing research applications, particularly in pharmaceutical crystallography and drug salt development [8] [10].

Table 1: Key Regulatory and Developmental Milestones of Fenbufen

YearEventRegion/ContextReference
1970sInitial synthesis and preclinical developmentLederle Laboratories (USA) [5] [7]
Early 1980sMarket introduction (Brands: Lederfen, Cinopal)Europe, South Africa [4] [6]
1981Comprehensive pharmacological review publishedGlobal literature [4]
Pre-2010Widely available as prescription NSAIDMultiple regions [2]
2010Withdrawn from major markets (e.g., UK)Developed countries [6]
CurrentLimited availabilityTaiwan, Thailand [5] [6]

Pharmacological Classification Within NSAIDs: Mechanisms and Therapeutic Scope

Fenbufen is pharmacologically classified as a non-selective, non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative subclass [6] [9]. Its distinctive feature is its prodrug status; fenbufen itself exhibits minimal intrinsic COX inhibitory activity. Following oral administration, it undergoes rapid and extensive hepatic metabolism via β-oxidation, forming the active metabolite biphenylacetic acid (BPAA) [4] [7]. BPAA is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes [2] [9]. This mechanism aligns fenbufen with traditional NSAIDs like ibuprofen and naproxen in exerting analgesic, anti-inflammatory, and antipyretic effects [9].

Pharmacokinetic studies reveal critical properties influencing its therapeutic scope:

  • High Plasma Protein Binding: 98.3-99.9%, limiting free drug diffusion but extending duration of action [1].
  • Elimination: Primarily renal (65% of dose over 3 days as conjugates), necessitating caution in renal impairment [1] [2].
  • Food/Drug Interactions: Absorption is delayed (though not reduced) by concurrent food intake and significantly decreased by aspirin co-administration [1].

Therapeutically, fenbufen was indicated for osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, tendinitis, and acute gouty arthritis [2] [4]. Its efficacy was deemed comparable to therapeutic doses of aspirin, indomethacin, or phenylbutazone in rheumatoid arthritis, and to aspirin or indomethacin in osteoarthritis [4]. However, its efficacy in acute postoperative pain remains inadequately substantiated. A Cochrane review identified only one small, methodologically limited study (90 participants total, 31 receiving fenbufen) comparing 400mg and 800mg doses against placebo, concluding insufficient evidence exists to support its use for this indication [3].

Table 2: Fenbufen Metabolism and Key Pharmacological Characteristics

PropertyFenbufenActive Metabolite (BPAA)
Chemical Structure4-(4-Biphenylyl)-4-oxobutanoic acid4-Biphenylacetic acid
Primary Metabolic PathwayHepatic β-oxidationConjugation (glucuronidation)
Cyclooxygenase InhibitionWeakPotent non-selective (COX-1/COX-2)
Plasma Protein Binding>99%>99%
Plasma Half-life~10-17 hours~10-17 hours
Primary Route of EliminationRenal (65% as conjugates)Renal

Knowledge Gaps and Research Imperatives in Fenbufen Studies

Another imperative research area involves elucidating the mechanistic basis of hepatotoxicity leading to its withdrawal. While clinical reports prompted market exits, the precise molecular pathways (e.g., reactive metabolite formation, mitochondrial dysfunction, immune-mediated injury) remain poorly characterized [6]. Modern analytical techniques like high-resolution mass spectrometry (HRMS) coupled with advanced chromatography (e.g., microextraction by packed sorbent coupled with HPLC) could facilitate metabolite identification and toxicity mechanism studies [10]. Furthermore, formulation science presents promising avenues to mitigate risks or enhance utility. Research on fenbufen as a coformer in multi-component crystals, exemplified by the molecular salt with the antimalarial pyrimethamine (PYR-HFB), demonstrates potential. This salt significantly enhanced the solubility and intrinsic dissolution rate of the poorly soluble pyrimethamine, leveraging fenbufen's carboxylic acid group for salt formation and potentially combining antimalarial action with antipyretic effects [8].

Additional gaps include:

  • Population Pharmacokinetics: Limited data on variability across ages, ethnicities, or disease states (e.g., hepatic impairment).
  • Drug-Drug Interaction Potential: Beyond aspirin's effect on absorption, systematic studies on interactions with anticoagulants, diuretics, or other NSAIDs are sparse [1] [9].
  • Analytical Method Standardization: While methods exist (e.g., GC-MS, HPLC), standardized, high-sensitivity protocols for complex matrices are needed [1] [10].

Table 3: Key Research Imperatives for Fenbufen

Knowledge GapResearch ImperativePotential Approach/Methodology
Acute Pain Efficacy EvidenceConduct adequately powered, rigorous RCTsRandomized, double-blind, placebo-controlled trials
Hepatotoxicity MechanismsIdentify toxic metabolites and cellular injury pathwaysIn vitro hepatocyte models; HRMS metabolite profiling
Novel FormulationsDevelop safer/more effective delivery systems or codrugsCocrystal/salt screening; Prodrug derivatization
Population PK/PDCharacterize pharmacokinetic variability in special populationsPopulation pharmacokinetic modeling
Analytical Method RefinementEstablish sensitive, specific quantification in biomatricesUPLC-MS/MS method development & validation

Future research should prioritize mechanistic toxicology studies using modern in vitro and in silico tools and explore its application as a coformer in multi-component pharmaceutical crystals to enhance the properties of other therapeutically valuable but physicochemically challenged drugs [8] [10]. Reviving interest requires addressing these gaps with contemporary scientific rigor.

Properties

CAS Number

36330-85-5

Product Name

Fenbufen

IUPAC Name

4-oxo-4-(4-phenylphenyl)butanoic acid

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)

InChI Key

ZPAKPRAICRBAOD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Cinopal
fenbufen
gamma-oxo(1,1'-biphenyl)-4-butanoic acid
Lederfen

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.